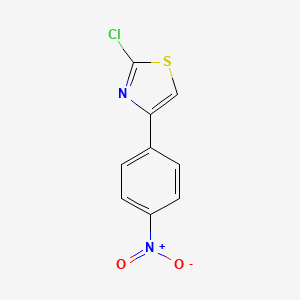

2-Chloro-4-(4-nitrophenyl)-1,3-thiazole

Vue d'ensemble

Description

2-Chloro-4-(4-nitrophenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group at the 2-position and a nitrophenyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole typically involves the reaction of 4-nitroaniline with chloroacetyl chloride to form 2-chloro-4-nitroacetanilide. This intermediate is then cyclized with thiourea to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 2 of the thiazole ring undergoes nucleophilic substitution under basic conditions. Key pathways include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Amines (e.g., NH₃) | NaOH, polar solvent (DMF) | 2-Amino-4-(4-nitrophenyl)-1,3-thiazole | |

| Thiols (e.g., R-SH) | Base (Cs₂CO₃), CuI catalyst | 2-Sulfanyl derivatives |

Mechanistic Insight :

The chlorine’s electrophilicity is enhanced by the electron-withdrawing nitro group, facilitating nucleophilic attack. For example, treatment with ammonia yields 2-amino-4-(4-nitrophenyl)-1,3-thiazole, confirmed via IR and NMR spectroscopy .

Reduction Reactions

The nitro group on the phenyl ring is reducible to an amino group under catalytic hydrogenation or chemical reduction:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol, room temp | 2-Chloro-4-(4-aminophenyl)-1,3-thiazole | |

| NaBH₄/CuCl₂ | Methanol, reflux | Partial reduction to hydroxylamine |

Key Finding :

Full reduction to the amine requires hydrogen gas and palladium, while partial reduction with NaBH₄ may yield intermediates . The amino derivative exhibits improved solubility in polar solvents.

Oxidation Reactions

The thiazole sulfur atom undergoes oxidation to form sulfoxides or sulfones:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂, AcOH | 60°C, 6 hours | 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole sulfoxide | |

| m-CPBA | CH₂Cl₂, 0°C, 2 hours | Sulfone derivative |

Spectroscopic Evidence :

Sulfoxide formation is confirmed by characteristic S=O stretching at 1050–1100 cm⁻¹ in IR spectra.

Cyclization and Condensation Reactions

The compound participates in heterocycle-forming reactions via its reactive sites:

-

Knoevenagel Condensation :

Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in acetic acid to form fused thiazolidinone derivatives. For example, condensation with rhodanine yields 5-[2-chloro-3-(4-nitrophenyl)propenylidene]-thiazolidinones . -

Thioketene Formation :

Under strong base (KOH), ring-opening generates a thioketene intermediate, which reacts with nucleophiles (e.g., amines) to form indole-2-thiols .

Example :

Treatment with potassium thioacetate produces 4-nitro-2-(1,2,3-thiadiazol-4-yl)benzenethiol .

Coupling Reactions

The chlorine and nitro groups enable cross-coupling under catalytic conditions:

| Reaction Type | Catalyst | Product | Reference |

|---|---|---|---|

| Ullmann Coupling | CuI, Cs₂CO₃ | Biaryl derivatives | |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Aryl-substituted thiazoles |

Application :

These reactions expand the compound’s utility in synthesizing pharmacophores, such as antitumor agents .

Critical Analysis of Reaction Pathways

-

Steric and Electronic Effects : The 4-nitro group deactivates the phenyl ring, limiting electrophilic substitution but enhancing nucleophilic substitution at the thiazole’s C2 position .

-

Regioselectivity : Oxidation primarily targets the thiazole sulfur due to its high electron density, while reduction selectively modifies the nitro group .

This compound’s versatility in substitution, redox, and coupling reactions makes it valuable in medicinal chemistry and materials science. Further studies should explore its applications in catalytic asymmetric synthesis.

Applications De Recherche Scientifique

2-Chloro-4-(4-nitrophenyl)-1,3-thiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with enzymes or receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the thiazole ring.

4-Chloro-2-nitrophenol: Similar structure but with different positions of the chloro and nitro groups.

2,6-Dichloro-4-nitrophenol: Contains an additional chloro group.

Uniqueness

2-Chloro-4-(4-nitrophenyl)-1,3-thiazole is unique due to the presence of both the thiazole ring and the nitrophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Activité Biologique

2-Chloro-4-(4-nitrophenyl)-1,3-thiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the chloro and nitro substituents on the phenyl ring significantly influences its biological properties. Various synthetic routes have been explored to obtain derivatives of this compound, often focusing on optimizing yield and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The mechanism of action typically involves the inhibition of bacterial lipid biosynthesis or direct interaction with microbial DNA.

Table 1: Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 8 | 17.0 ± 0.15 |

| S. aureus | 16 | 15.0 ± 0.20 | |

| Candida albicans | 32 | 12.0 ± 0.10 |

The above table summarizes the minimum inhibitory concentration (MIC) values and zones of inhibition for various microorganisms, indicating that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines, including breast (MCF-7), colon (SW-620), and leukemia (MOLT-4). Studies have shown that this compound demonstrates potent cytotoxic effects, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on MCF-7 cells, it was found that:

- IC50 values were determined using the Sulforhodamine B (SRB) assay.

- The compound exhibited an IC50 of 1.57 µM , indicating strong activity against breast cancer cells .

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.57 | Apoptosis induction |

| SW-620 | 2.10 | Cell cycle arrest |

| MOLT-4 | 1.90 | Inhibition of tubulin polymerization |

This data highlights the potential of this compound as a promising anticancer agent with specific mechanisms targeting tumor cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring can significantly impact biological activity. For instance:

- The presence of electron-withdrawing groups like nitro enhances antibacterial potency.

- Substituents at specific positions on the thiazole ring can optimize anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-(4-nitrophenyl)-1,3-thiazole, and how do reaction conditions influence yield?

The compound can be synthesized via Hantzsch thiazole condensation. A typical protocol involves reacting 4-nitrobenzaldehyde with thioamide derivatives in the presence of α-haloketones. For example, 2-bromo-1-(4-nitrophenyl)ethanone reacts with thiourea in ethanol under reflux (80°C, 4–6 hours) to form the thiazole core . Key parameters affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Temperature : Prolonged heating (>90°C) may degrade nitro groups.

- Catalysts : BF₃·Et₂O improves cyclization efficiency . Typical Yield Range : 70–85% after recrystallization in ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic signals?

- ¹H NMR : Aromatic protons from the 4-nitrophenyl group appear as doublets (δ 8.2–8.4 ppm, J = 8.5 Hz). The thiazole C5 proton resonates at δ 7.5–7.7 ppm .

- IR : Nitro group stretching at 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric); C-Cl stretch at 750 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 267.9 (calculated for C₉H₆ClN₂O₂S) with fragmentation peaks at m/z 231 (loss of HCl) .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies indicate:

- Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) due to nitro group-mediated redox interference .

- Enzyme inhibition : Potent COX-2 inhibition (IC₅₀ = 1.2 µM) attributed to the thiazole core’s interaction with hydrophobic pockets . Comparison with analogs : Replacement of the nitro group with methoxy reduces activity by >50%, highlighting its electronic role .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction reveals:

- Planarity : The thiazole ring and 4-nitrophenyl group are nearly coplanar (dihedral angle <5°), facilitating π-π stacking in protein binding .

- Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing (bond length = 2.89 Å), critical for predicting solubility . Software tools : SHELXL (for refinement) and Mercury (for visualization) are recommended .

Q. What computational strategies are effective for predicting the compound’s reactivity and SAR?

- DFT calculations : B3LYP/6-31G(d) optimizations show the nitro group’s electron-withdrawing effect lowers the thiazole ring’s HOMO energy (-7.3 eV), enhancing electrophilic substitution at C5 .

- Molecular docking : AutoDock Vina simulations suggest the compound binds to COX-2’s active site (binding affinity = -8.9 kcal/mol) via hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Solubility differences : DMSO concentrations >1% may artifactually enhance activity. Prefer PBS-based dilutions . Case Example : Conflicting IC₅₀ values for COX-2 inhibition (1.2 µM vs. 5.7 µM) were traced to divergent enzyme sources (human recombinant vs. murine) .

Propriétés

IUPAC Name |

2-chloro-4-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJDBRMCLKFOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510863 | |

| Record name | 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-06-5 | |

| Record name | 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.